3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole
Description
Properties
Molecular Formula |
C9H7F3N4 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)5-2-1-3-14-8(5)6-4-7(13)16-15-6/h1-4H,(H3,13,15,16) |
InChI Key |
BMLAOQLKWWLACM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=NN2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Substituted Precursors
A common approach to substituted pyrazoles is the cyclocondensation reaction between hydrazines and β-substituted nitriles or related compounds. According to Karrouchi et al., pyrazole derivatives can be synthesized by regioselective condensation of hydrazines with α-substituted ketones or nitriles, yielding substituted pyrazoles in moderate to high yields (50–94%).
For 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole, this method involves:
- Using a hydrazine derivative as the nucleophile.
- Reacting with a β-substituted precursor bearing the 3-(trifluoromethyl)-2-pyridyl group.
- Cyclization under controlled conditions to form the pyrazole ring with the amino group at position 3 or 5, depending on precursor orientation.
This method benefits from regioselectivity and allows functionalization at multiple positions on the pyrazole ring.
Diazotization and Coupling Method
A patented method (CN110669009B) describes the preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, which shares structural similarities with the target compound regarding trifluoromethyl-substituted aromatic groups. The process involves:
- Diazotization of an aniline derivative (bearing trifluoromethyl substituents) using nitrosyl sulfuric acid.
- Coupling the resulting diazonium salt with ethyl 2,3-dicyanopropionate to form a coupling product.
- Cyclization by treatment with ammonia water to generate the pyrazole ring.
Although this method is specific to a cyano-substituted pyrazole, the strategy of diazotization followed by coupling and cyclization can be adapted for synthesizing this compound by selecting appropriate pyridyl-substituted aniline precursors.
Oxidation and Hydrazine-Mediated Cyclization
Another approach, reported by de Gruyter et al., involves the synthesis of 3- and 5-amino-pyrazoles from β-bromo-α-(ethylsulfanyl)cinnamonitriles. The key steps include:
- Oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles to the corresponding sulfoxides using hydrogen peroxide.
- Treatment of the sulfoxides with hydrazine hydrate or methylhydrazine.
- Hydrochloric acid hydrolysis to afford amino-substituted pyrazoles.
This method is notable for its good yields and mild conditions. Adapting this strategy to incorporate a 3-(trifluoromethyl)-2-pyridyl substituent would require synthesis of the corresponding cinnamonitrile derivative bearing the pyridyl-trifluoromethyl group.
| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of Hydrazines | Hydrazines + β-substituted nitriles | Mild to moderate heating, basic media | Regioselective, high yields (50-94%) | Requires specific β-substituted precursors |
| Diazotization and Coupling | Aniline derivative + ethyl 2,3-dicyanopropionate | Low temperature (0-30 °C), acidic media | High purity, scalable, low impurity (<0.1%) | Specific to aromatic trifluoromethyl systems, multi-step |
| Oxidation and Hydrazine Cyclization | β-bromo-α-(ethylsulfanyl)cinnamonitriles + hydrazine | Oxidation with H2O2, mild hydrolysis | Good yields, mild conditions | Requires precursor synthesis, limited substrate scope |
- The cyclocondensation route is widely used due to its flexibility and relatively straightforward procedure, allowing for diverse substitution patterns on the pyrazole ring.
- The diazotization and coupling method offers high purity products and is industrially favorable due to controlled reaction conditions and reduced waste generation.
- The oxidation and hydrazine-mediated cyclization method provides an alternative route with good yields and functional group tolerance, useful for synthesizing amino-substituted pyrazoles with complex substituents.
Each method’s applicability depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.
The preparation of this compound can be effectively achieved via several synthetic strategies:
- Regioselective cyclocondensation of hydrazines with appropriately substituted nitriles or ketones.
- Diazotization of trifluoromethyl-substituted anilines followed by coupling and cyclization.
- Oxidation of β-bromo-substituted cinnamonitriles followed by hydrazine treatment and hydrolysis.
Selecting the optimal method depends on synthetic accessibility, yield, purity requirements, and scalability. The comprehensive data from patents and peer-reviewed literature provide a robust foundation for the synthesis of this compound in both research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Trifluoromethyl vs. Methyl: The CF₃ group in 5-(trifluoromethyl)-1H-pyrazol-3-amine () is strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing metabolic stability compared to the electron-neutral methyl group in 3-Amino-5-methylpyrazole .
- Pyridyl vs. Furyl : The pyridyl group in the target compound introduces a nitrogen heterocycle, improving solubility in polar solvents and enabling hydrogen bonding or metal coordination. In contrast, the furyl group in 3-(2-Furyl)-1H-pyrazol-5-amine () contributes to π-stacking interactions but lacks basicity .
Biological Activity
3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole (often abbreviated as 3AP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of 3AP features a pyrazole ring substituted with an amino group and a trifluoromethyl-pyridine moiety. This unique configuration contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Anticancer Properties
Research indicates that 3AP derivatives exhibit significant anticancer activity across various cancer cell lines. For instance, compounds based on the pyrazole scaffold have shown effectiveness against lung, breast, and colorectal cancers. In vitro studies demonstrated that these compounds can inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, suggesting a pro-apoptotic mechanism involving the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Table 1: Anticancer Activity of 3AP Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3AP-1 | MDA-MB-231 (Breast) | 1.48 | Cell cycle arrest |
| 3AP-2 | HCT-116 (Colorectal) | 3.67 | Apoptosis induction |
| 3AP-3 | A549 (Lung) | 4.22 | EGFR inhibition |
Anti-inflammatory Effects
3AP has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. For example, one study reported that a derivative of 3AP significantly reduced LPS-induced TNF-α release in mice, highlighting its potential as a therapeutic agent for inflammatory diseases .
Table 2: Anti-inflammatory Activity of 3AP Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| 3AP-4 | TNF-α: 97.7 | 10 |
| 3AP-5 | IL-6: >80 | 5 |
The mechanism through which 3AP exerts its biological effects involves interaction with key molecular targets:
- Kinase Inhibition : Compounds derived from 3AP have been identified as inhibitors of p38 MAPK and GSK-3β pathways, which are crucial in inflammation and cancer progression .
- Docking Studies : Molecular docking simulations suggest that these compounds bind effectively to the colchicine site on tubulin, thereby preventing microtubule polymerization and inhibiting cell division .
Case Studies
A notable case study involved the synthesis and evaluation of a series of aminopyrazole derivatives, including those based on the trifluoromethyl-pyridine structure. These derivatives were tested against various tumor cell lines, demonstrating promising anticancer activity with low IC50 values, indicating high potency . Another study focused on their anti-inflammatory properties in vivo, confirming reductions in microglial activation in models of neuroinflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation between 3-(trifluoromethyl)-2-pyridinecarboxaldehyde and a hydrazine derivative. Reaction conditions (e.g., 80–100°C, acetic acid catalyst) and stoichiometric ratios should be optimized to minimize by-products. Purification via column chromatography or recrystallization improves yield .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite ) for crystallographic confirmation. Complement with / NMR to verify substituent positions and mass spectrometry (HRMS) for molecular weight validation. Compare experimental data with computational predictions (e.g., DFT) .
Q. What are the recommended storage and handling protocols to ensure stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Handle in a fume hood with PPE (nitrile gloves, lab coat) due to potential sensitivity to moisture and light, as recommended for analogous amino-pyrazoles .
Advanced Research Questions
Q. How does the trifluoromethyl group at the pyridine ring influence electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, enhancing electrophilic substitution at specific positions. Use UV-Vis spectroscopy to monitor charge-transfer interactions and DFT calculations to map electron distribution. Comparative studies with non-fluorinated analogs reveal enhanced stability and altered reactivity .
Q. What strategies are effective for studying coordination chemistry with transition metals?
- Methodological Answer : Utilize the pyridyl and amino groups as binding sites. Synthesize metal complexes (e.g., with Cu or Fe) under inert conditions. Characterize using X-ray crystallography, EPR, and magnetic susceptibility measurements. Compare stability constants with ligands lacking the trifluoromethyl group .
Q. How can computational modeling predict biological activity or interaction mechanisms?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities. Combine with MD simulations to assess stability of ligand-protein complexes. Validate experimentally via enzyme inhibition assays .
Q. How should researchers address discrepancies in reported biological activities of similar pyrazole derivatives?
- Methodological Answer : Discrepancies may arise from substituent positions, purity, or assay conditions. Use standardized bioassays (e.g., IC) and ensure >95% purity (HPLC). Compare anti-inflammatory or antitumor activity of trifluoromethyl vs. methyl-substituted analogs under identical conditions .
Q. What experimental approaches resolve contradictions in reaction outcomes between different synthetic methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
